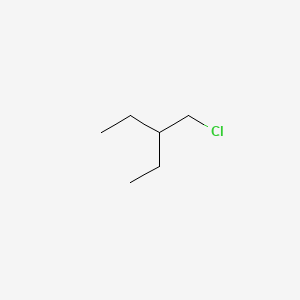

3-(Chloromethyl)pentane

Description

The exact mass of the compound Pentane, 3-(chloromethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHNRODYYLFLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063588 | |

| Record name | Pentane, 3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4737-41-1 | |

| Record name | 3-(Chloromethyl)pentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 3-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 3-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane, 3-(chloromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)pentane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pentane, a halogenated aliphatic hydrocarbon, serves as a versatile and reactive intermediate in the landscape of organic synthesis.[1][2][3] Its utility is particularly pronounced in the pharmaceutical, agrochemical, and specialty chemical sectors, where it functions as a key building block for the construction of more complex molecular architectures.[1][4] This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical properties, synthesis and purification, spectroscopic characterization, and its reactivity as an alkylating agent. A significant focus is placed on its potential applications in drug discovery and development, underscored by the role of structurally similar compounds in the synthesis of modern therapeutics.

Physicochemical Properties

This compound is a colorless, highly flammable liquid with a characteristic odor.[5] Its branched alkyl structure and the presence of a reactive chloromethyl group define its chemical behavior and physical characteristics. A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4737-41-1 | [6] |

| Molecular Formula | C₆H₁₃Cl | [6] |

| Molecular Weight | 120.62 g/mol | [6] |

| Boiling Point | 126-128 °C at 753 mmHg | |

| Density | 0.891 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.423 | |

| Solubility | Insoluble in water | [5] |

| Flash Point | 19 °C (66.2 °F) - closed cup |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the chlorination of the corresponding primary alcohol, 2-ethyl-1-butanol. A well-established method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound from 2-Ethyl-1-butanol

This protocol is adapted from a general procedure for the synthesis of alkyl chlorides from alcohols using thionyl chloride.[7]

Materials:

-

2-Ethyl-1-butanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place 2-ethyl-1-butanol.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel with stirring. If pyridine is used, it can be added to the alcohol before the addition of thionyl chloride.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion. The evolution of SO₂ and HCl gas will be observed.

-

Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing ice-cold water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound is then purified by fractional distillation under atmospheric pressure.[8][9] Collect the fraction boiling at approximately 126-128 °C.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR (CDCl₃, 400 MHz) Spectrum Analysis:

-

~3.4-3.6 ppm (d, 2H): The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a doublet due to coupling with the adjacent methine proton. The downfield shift is due to the deshielding effect of the electronegative chlorine atom.

-

~1.6-1.8 ppm (m, 1H): The methine proton (-CH-) at the 3-position will be a multiplet due to coupling with the adjacent methylene and chloromethyl protons.

-

~1.3-1.5 ppm (m, 4H): The four protons of the two methylene groups (-CH₂-) will likely appear as a complex multiplet.

-

~0.9 ppm (t, 6H): The six protons of the two terminal methyl groups (-CH₃) will appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR (CDCl₃, 100 MHz) Spectrum Analysis:

-

~48-52 ppm: The carbon of the chloromethyl group (-CH₂Cl) will be the most downfield shifted alkyl carbon due to the direct attachment of the chlorine atom.

-

~40-45 ppm: The methine carbon (-CH-) at the 3-position.

-

~25-30 ppm: The carbons of the two equivalent methylene groups (-CH₂-).

-

~10-15 ppm: The carbons of the two equivalent terminal methyl groups (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the alkyl and chloroalkane functional groups.

IR Spectrum Analysis (Liquid Film):

-

2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

1465 cm⁻¹ and 1380 cm⁻¹ (medium): C-H bending vibrations.

-

~750-650 cm⁻¹ (strong): The C-Cl stretching vibration, which is a key diagnostic peak for chloroalkanes.

Mass Spectrometry

The mass spectrum will exhibit a molecular ion peak and characteristic fragmentation patterns.

Mass Spectrum Analysis (EI):

-

Molecular Ion (M⁺): A peak at m/z = 120 and an M+2 peak at m/z = 122 with an intensity ratio of approximately 3:1, characteristic of the presence of one chlorine atom.

-

Fragmentation: Common fragmentation pathways include the loss of a chlorine radical to give a peak at m/z = 85, and the loss of an ethyl group ([M-29]⁺) to give a peak at m/z = 91. Further fragmentation of the alkyl chain will also be observed.

Chemical Reactivity and Synthetic Applications

The primary reactivity of this compound stems from the polarized C-Cl bond, making the chloromethyl carbon an electrophilic center susceptible to nucleophilic attack. This renders it an effective alkylating agent in a variety of organic transformations.

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[10] This allows for the introduction of the 2-ethylbutyl group into various molecular scaffolds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. scbt.com [scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dial.uclouvain.be [dial.uclouvain.be]

- 10. WO2004054957A2 - Valproic acid analogues and pharmaceutical compositions thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(Chloromethyl)pentane: Properties, Reactivity, and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)pentane, a halogenated alkane with the molecular formula C6H13Cl, serves as a versatile building block in organic synthesis. Its utility is primarily derived from its nature as a reactive alkyl halide, enabling the introduction of the 2-ethylbutyl group into a variety of molecular scaffolds. This guide provides a comprehensive overview of the physicochemical properties, core reactivity, and practical applications of this compound, with a particular focus on its role as a precursor in the synthesis of intermediates for pharmaceutical and agrochemical research. Detailed, field-proven experimental protocols for key transformations, alongside critical safety and handling information, are presented to equip researchers with the knowledge to effectively and safely utilize this reagent in their synthetic endeavors.

Core Chemical and Physical Properties

This compound, also known as 1-chloro-2-ethylbutane, is a colorless liquid.[1] Its fundamental properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 120.62 g/mol | [2][3][4][5][6] |

| Molecular Formula | C6H13Cl | [2][3][4] |

| CAS Number | 4737-41-1 | [2][4][5][7] |

| Boiling Point | 126-128 °C at 753 mmHg | [1][6][7][8] |

| Density | 0.891 g/mL at 25 °C | [6][7][8] |

| Flash Point | 19 °C (66.2 °F) - closed cup | [1][5] |

| Refractive Index (n20/D) | 1.423 | [6][8] |

| Solubility | Insoluble in water | [9] |

Synthesis and Commercial Availability

This compound is commercially available from various chemical suppliers.[4][5] It is typically synthesized by the chlorination of 3-methylpentane, though other synthetic routes may be employed by manufacturers. For research and development purposes, it is available in various purities, with 95% being a common grade.[5][6]

Core Reactivity: A Versatile Alkylating Agent

The synthetic utility of this compound is centered around the reactivity of the carbon-chlorine bond. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The chlorine atom serves as a good leaving group, allowing for the facile formation of new bonds with a wide range of nucleophiles.

Caption: General scheme of an SN2 reaction involving this compound.

This reactivity makes it a valuable tool for introducing the branched 2-ethylbutyl moiety into molecules, a structural motif that can influence physicochemical properties such as lipophilicity and metabolic stability in drug candidates.

Key Synthetic Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals such as flavors and fragrances.[1][10] Its ability to participate in a variety of organic transformations allows for the construction of more complex molecules.

Williamson Ether Synthesis: Preparation of 2-Ethylbutyl Ethers

The Williamson ether synthesis is a robust method for the preparation of symmetrical and unsymmetrical ethers.[1] In this reaction, an alkoxide acts as the nucleophile, displacing the chloride from this compound.

Caption: Workflow for the Williamson ether synthesis using this compound.

Experimental Protocol:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., THF or DMF).

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Alkylation: Add this compound (1.0 eq) dropwise to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Malonic Ester Synthesis: Accessing 2-Ethylbutyl Substituted Carboxylic Acids

The malonic ester synthesis provides a versatile route to carboxylic acids.[5][6][11] Alkylation of diethyl malonate with this compound, followed by hydrolysis and decarboxylation, yields 4-ethylhexanoic acid, a potential building block for various therapeutic agents.

Experimental Protocol:

-

Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide (1.05 eq) in absolute ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Alkylation: Add this compound (1.0 eq) to the solution and heat the mixture to reflux. Monitor the reaction by TLC.

-

Hydrolysis and Decarboxylation: After the alkylation is complete, cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture to reflux to hydrolyze the ester.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2.

-

Heat the acidic solution to reflux to effect decarboxylation.

-

Work-up: Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting carboxylic acid can be purified by distillation or chromatography.

Synthesis of 2-Ethylbutylamine: A Primary Amine Building Block

Primary amines are crucial components of many pharmaceuticals. 2-Ethylbutylamine can be synthesized from this compound via several methods, including the Gabriel synthesis or by reaction with sodium azide followed by reduction. The reaction with sodium cyanide followed by reduction of the resulting nitrile also yields the primary amine.

Experimental Protocol (via Nitrile Formation and Reduction):

-

Nitrile Synthesis: In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a polar aprotic solvent such as DMSO or DMF. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Add this compound (1.0 eq) to the solution and heat the mixture to 50-60 °C. Monitor the reaction by TLC.[12]

-

Work-up of Nitrile: After the reaction is complete, pour the mixture into ice water and extract with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the crude 3-(cyanomethyl)pentane.

-

Nitrile Reduction: Dissolve the crude nitrile in a suitable solvent (e.g., diethyl ether or THF) and add it dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH4) in the same solvent at 0 °C. Caution: LiAlH4 reacts violently with water.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Work-up of Amine: Cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and wash with ether. Dry the filtrate and concentrate to yield 2-ethylbutylamine.[13][14][15][16]

Safety and Handling

This compound is a highly flammable liquid and vapor.[3][7][9] It should be handled in a well-ventilated fume hood, away from heat, sparks, and open flames.[7] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5]

-

H225: Highly flammable liquid and vapor.

Precautionary Statements: [7][9]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

P403+P235: Store in a well-ventilated place. Keep cool.

Due to its classification as a dangerous good for transport, additional shipping charges may apply.[2][4]

Conclusion

This compound is a valuable and versatile reagent for synthetic chemists, particularly those in the fields of drug discovery and agrochemical development. Its straightforward reactivity as a primary alkyl halide allows for the efficient introduction of the 2-ethylbutyl group into a wide array of molecules. By understanding its core properties and mastering the key synthetic transformations outlined in this guide, researchers can effectively leverage this compound to construct novel and complex molecular architectures. As with all reactive chemicals, adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

References

- The Importance of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhIxAXXMlKJjZGzWAiuceiy6SsvEBEfmnY-k0fTXT0MZ3RstOlTCCn0TlctDGP18-x3UNSjwSVIFPL6uiDIolEjzHSD-bjwV4Zn4jK7J-xbKFudOUv-6siaw4J51wSo4GXlT6EBhIqfOjQ8kCE6A6CjU9UuUBvyeSnhdNj--LGkDg54FuWYJDlt9Psgg6IAxoZuDFCL-HbpjVACQHjea5G8c_9GgNCT79iWAcOG8uV6Jss5ANP2fyY]

- This compound | CAS 4737-41-1 | SCBT. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoY9yoTcinn_IWm5tFhsr6s4OSCxBZw67GWWu06nUIb9QhUwtV678op5wc7wTlf90SEn0O5s_aCESK9rTjgePgwoe1vIkL9freFH9tUKa7ESPtbeGHBqgb3CWegQSNEy6hp6MZL-I4kiaND-Vzs2XGmg==]

- This compound 4737-41-1 wiki. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWhgfFcULQ50xmUknS7FkUkD7OPzhUOi1fQAcUK4WdmTDKp5s6tGfj16Xz6OCXDsBJySxnLb1UeceLA6oXZwMFgMmcov23_blVDoYA_AhcxVwmNTTOnB17mOk1imA7tW5t4W4IF59RNm-huaEyQ0DztsJb4rP62sifP6I2i9T8WwarLkhFqA==]

- This compound - Physico-chemical Properties. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGRVWyv3BXx9brcNpllufdWqAfpEUpziZ2EbajxqQkr4n_A_e86p6lCYq3MXSldT8yLg8wsOLKXfcpFpW7BpCoV-t6dy_ZdTu0D-iJNq5dd6HA1ki6CHmC3yO9WC3nAQ2ystrTd-2oxRTYqWO81YQg]

- Pentane, 3-(chloromethyl)- | C6H13Cl | CID 107585. PubChem, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbgwHOcRUk17huoGjvfM0Ccy6Ozt3d9s4I7CzGqMDs29aeYHcjWNklacupnMvJGjhFtBCTKch68X3FmsjDMDV9KbUnm3H9lmxs_n1hAJsxd93QiHQwFeh8d47bh_CA5XTARv33RK1dICGeq7MB7h9Rn_a-miDGZVK1XPSf]

- Buy this compound from JHECHEM CO LTD. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx0VULU8xpGnwQg70khkH_3JYw_QtjJXG0vbC5cZAFr8v9kZt5QypeH33gCj5oqi4uY_d0zocVzNk42X46co_2Hl8q6X8m5eYDh80jR9PfItpJUZDeihxQljSByTupUKWfU3TX3xl8EQTjsQdoh23KwFj1-JlMgDHpO_Jsm5jPhJMC]

- This compound | 4737-41-1. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn9inudcs1J1h6t8L0uEgunYpdKGTfPLwtwTEv2LHGKDp76nYVUfGDklll5qbSdN3cXLrPk3mbopbxu-T4cOzVXy-3S4_A0Per2Z4LW5Z0dEWV3gU7rNhpFIDJMAxAnEH4CI2stBtoLykZWI21_LBLOKFzumnAp6yHriulKDv0]

- This compound 95 4737-41-1. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKbp5LKKXz2Wl13gREq3nx_rAfBN1pbgTRrKWM-BCzV_QP5mFHHx-3Fsa-ZrtJLo32kybeqDyPsBPsjitBnOv5O9m7ClNPEXyWlxdWNCmAGDYoh7LziqzdDU_QZ--nakB4BTmzrn7vGCfAhaCbtxpKJMcI]

- The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/06/05/the-malonic-ester-and-acetoacetic-ester-synthesis/]

- This compound 95 4737-41-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/IN/en/product/aldrich/470163]

- Williamson Ether Synthesis. Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]

- Williamson Ether Synthesis. University of Richmond. [URL: https://www.richmond.edu/faculty/jcase/chem206/labs/williamson_ether_synthesis.pdf]

- Williamson Ether Synthesis. YouTube. [URL: https://www.youtube.

- Malonic ester synthesis. L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/userfiles/file/e-content/CHEMISTRY/Malonic%20ester%20synthesis%20by%20Dr_%20Rajiv%20Ranjan.pdf]

- Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. OSTI.GOV. [URL: https://www.osti.gov/biblio/5971271]

- This compound CAS 4737-41-1: Your Reliable Supplier for Organic Synthesis in China. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/product/3-chloromethylpentane-cas-4737-41-1/]

- This compound. MySkinRecipes. [URL: https://myskinrecipes.com/ingredients/3-chloromethylpentane]

- THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND CYANIDE IONS. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/nucsub/sncn.html]

- 2-Ethylbutylamine. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylbutylamine]

- 2-Ethylbutylamine. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C617798&Mask=4]

- CAS 617-79-8 2-Ethylbutylamine. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_617-79-8.htm]

- Williamson Ether Synthesis. [URL: https://www.csun.edu/~hcchm001/334/334Lab/Ethers/WmsonProc.pdf]

- Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/pdf/10.1021/ja01550a071]

- Grignard Reaction. [URL: https://www.cpp.edu/~sjg/chem316/grignard.pdf]

- 2-Ethylbutylamine hydrochloride. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylbutylamine-hydrochloride]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. youtube.com [youtube.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. 2-Ethylbutylamine hydrochloride | C6H16ClN | CID 86276530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 2-Ethylbutylamine (CAS 617-79-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 2-Ethyl butylamine | C6H15N | CID 12049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Ethylbutylamine [webbook.nist.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 3-(Chloromethyl)pentane

This guide provides a comprehensive analysis of the spectroscopic data for 3-(chloromethyl)pentane, a versatile halogenated alkane intermediate crucial in various sectors of the chemical industry. Targeted at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic signatures. The focus is on the practical application of these techniques for the unequivocal identification and characterization of this compound, underpinned by a rationale for the experimental methodologies employed.

Introduction: The Significance of this compound

This compound (CAS No: 4737-41-1) is a key building block in organic synthesis. Its utility spans the pharmaceutical, agrochemical, and specialty chemical industries, where it serves as a precursor for introducing the 2-ethylbutyl moiety into larger molecules. Given its role in the synthesis of potentially high-value final products, stringent quality control is paramount. Unambiguous structural confirmation through spectroscopic analysis is a critical step in ensuring the identity and purity of this compound before its use in subsequent reactions. This guide will delve into the core spectroscopic techniques used for this purpose.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

The presence of various proton and carbon environments, along with the influential chloro group, gives rise to a unique spectroscopic fingerprint that will be explored in the following sections.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. For this compound, the spectrum reveals distinct signals for each non-equivalent proton.

Experimental Protocol: ¹H NMR

A standard and effective method for acquiring a ¹H NMR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, thus not obscuring the signals from the analyte.

-

Internal Standard: A small quantity of tetramethylsilane (TMS) is often added as an internal standard. The protons of TMS are highly shielded and produce a sharp singlet at 0 ppm, providing a reference point for the chemical shifts of all other protons in the sample.

-

Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution. Standard acquisition parameters, including a sufficient number of scans, are used to obtain a high signal-to-noise ratio.

Data Presentation: ¹H NMR

While the experimental spectrum is not publicly available in detail, based on established principles of NMR spectroscopy and data from analogous compounds, the expected ¹H NMR data for this compound is summarized in the table below.

| Protons (Label) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |

| H-1, H-5 | ~ 0.9 | Triplet | 6H | ~ 7 |

| H-2, H-4 | ~ 1.4 | Multiplet | 4H | - |

| H-3 | ~ 1.7 | Multiplet | 1H | - |

| H-6 | ~ 3.5 | Doublet | 2H | ~ 7 |

Spectral Interpretation: ¹H NMR

The predicted ¹H NMR spectrum of this compound can be interpreted as follows:

-

H-1 and H-5 (Methyl Protons): The two methyl groups are equivalent due to the molecule's symmetry. They are expected to appear as a triplet at approximately 0.9 ppm. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (H-2 and H-4).

-

H-2 and H-4 (Methylene Protons): These four protons are also equivalent and are expected to resonate as a multiplet around 1.4 ppm. Their complex splitting pattern is due to coupling with the adjacent methyl protons (H-1 and H-5) and the methine proton (H-3).

-

H-3 (Methine Proton): The single methine proton is coupled to the four methylene protons (H-2 and H-4) and the two chloromethyl protons (H-6), resulting in a complex multiplet expected at approximately 1.7 ppm.

-

H-6 (Chloromethyl Protons): The two protons on the carbon adjacent to the chlorine atom are deshielded by the electronegative chlorine. Consequently, their signal is shifted downfield to around 3.5 ppm. This signal is expected to be a doublet due to coupling with the single methine proton (H-3).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The key difference lies in the data acquisition:

-

Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling. This technique irradiates the sample with a broad range of radiofrequencies that excites all protons simultaneously, removing the C-H coupling. The result is a spectrum where each unique carbon atom appears as a single sharp line, simplifying the spectrum and improving the signal-to-noise ratio.

-

Acquisition Time: The natural abundance of the ¹³C isotope is low (~1.1%), and its gyromagnetic ratio is smaller than that of the proton. Therefore, a larger number of scans and a longer acquisition time are generally required to obtain a good quality ¹³C NMR spectrum.

Data Presentation: ¹³C NMR

The predicted ¹³C NMR chemical shifts for this compound are presented below.

| Carbon (Label) | Chemical Shift (δ, ppm) (Predicted) |

| C-1, C-5 | ~ 11 |

| C-2, C-4 | ~ 25 |

| C-3 | ~ 42 |

| C-6 | ~ 49 |

Spectral Interpretation: ¹³C NMR

The predicted ¹³C NMR spectrum provides complementary structural information:

-

C-1 and C-5 (Methyl Carbons): The two equivalent methyl carbons are expected to appear at the most upfield region of the spectrum, around 11 ppm.

-

C-2 and C-4 (Methylene Carbons): The equivalent methylene carbons of the ethyl groups will resonate at a slightly downfield position, predicted to be around 25 ppm.

-

C-3 (Methine Carbon): The methine carbon, being a tertiary carbon, will appear further downfield, at approximately 42 ppm.

-

C-6 (Chloromethyl Carbon): The carbon atom directly bonded to the electronegative chlorine atom experiences a significant downfield shift due to the inductive effect of the chlorine. Its signal is predicted to be the most downfield, around 49 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method used.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: As a volatile liquid, this compound can be introduced directly into the mass spectrometer via a heated inlet system or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.

-

Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion.

Data Presentation: Mass Spectrometry

The predicted key fragments and their corresponding mass-to-charge ratios (m/z) for this compound are listed below. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in characteristic isotopic patterns for chlorine-containing fragments.

| m/z | Ion Structure | Comments |

| 120/122 | [C₆H₁₃Cl]⁺• | Molecular ion (M⁺•) peak, showing the M and M+2 isotopic pattern for chlorine. |

| 91 | [C₆H₁₁]⁺ | Loss of HCl. |

| 85 | [C₆H₁₃]⁺ | Loss of Cl• radical. |

| 57 | [C₄H₉]⁺ | Loss of C₂H₄Cl•. A common fragment for alkyl chains. |

| 43 | [C₃H₇]⁺ | Further fragmentation of the alkyl chain. |

| 29 | [C₂H₅]⁺ | Ethyl cation, a common fragment. |

Spectral Interpretation: Mass Spectrometry

The mass spectrum of this compound would be expected to show the following key features:

-

Molecular Ion Peak (m/z 120/122): The presence of a pair of peaks at m/z 120 and 122, with a relative intensity ratio of approximately 3:1, is a clear indication of a molecule containing one chlorine atom. This corresponds to the molecular ion [C₆H₁₃³⁵Cl]⁺• and [C₆H₁₃³⁷Cl]⁺•.

-

Loss of HCl (m/z 91): A common fragmentation pathway for alkyl chlorides is the elimination of a molecule of hydrogen chloride, leading to a peak at m/z 91.

-

Loss of Chlorine Radical (m/z 85): Cleavage of the C-Cl bond results in the formation of a hexyl cation at m/z 85.

-

Alkyl Fragmentation: The spectrum will also likely exhibit a series of peaks corresponding to the fragmentation of the pentyl chain, such as at m/z 57, 43, and 29, which are characteristic of saturated hydrocarbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a convenient method for analyzing liquid samples with minimal preparation:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded first. This is necessary to subtract any contributions from the instrument and the surrounding atmosphere from the final sample spectrum.

-

Sample Application: A small drop of this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is then recorded. The IR beam passes through the crystal and is reflected internally. An evanescent wave penetrates a short distance into the sample, and the absorption of specific frequencies of this wave is measured.

Data Presentation: IR Spectroscopy

The expected characteristic IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (methylene) | Medium |

| 1380 | C-H bend (methyl) | Medium |

| 720-680 | C-Cl stretch | Strong |

Spectral Interpretation: IR Spectroscopy

The IR spectrum of this compound is expected to be relatively simple, characteristic of an alkyl halide:

-

C-H Stretching (2960-2850 cm⁻¹): Strong, sharp absorptions in this region are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the pentyl chain.

-

C-H Bending (1465 cm⁻¹ and 1380 cm⁻¹): Medium intensity bands corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups are expected in these regions.

-

C-Cl Stretching (720-680 cm⁻¹): A strong absorption band in the fingerprint region, typically between 720 and 680 cm⁻¹, is indicative of the C-Cl stretching vibration. This is a key diagnostic peak for identifying the presence of the chloroalkane functional group.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a powerful and comprehensive toolkit for the structural elucidation and characterization of this compound. Each technique offers unique and complementary information, from the connectivity of atoms to the molecular weight and functional groups present. By understanding the principles behind these spectroscopic methods and the expected spectral features of the molecule, researchers and professionals can confidently verify the identity and purity of this important chemical intermediate, ensuring the quality and reliability of their synthetic processes.

References

At the time of writing, detailed, publicly available experimental spectra for this compound were not found in common free databases. The spectral data presented in this guide are based on established spectroscopic principles and predicted values. For definitive analysis, it is recommended to acquire experimental data on a reference standard.

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)pentane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the key physicochemical properties of 3-(chloromethyl)pentane, a versatile halogenated alkane intermediate. The document details its boiling point and density, alongside established methodologies for their precise experimental determination. Furthermore, this guide delves into the common synthetic routes for its preparation and subsequent purification, ensuring a holistic understanding for its application in research and development, particularly within the pharmaceutical and agrochemical sectors.

Introduction: The Chemical Identity and Significance of this compound

This compound, with the CAS number 4737-41-1, is a colorless liquid organic compound.[1][2][3] Its molecular structure, characterized by a pentane backbone with a chloromethyl group at the third position, makes it a valuable intermediate in organic synthesis. The presence of the reactive chlorine atom allows for a variety of nucleophilic substitution reactions, making it a key building block for the synthesis of more complex molecules.[1] Its applications are prominent in the pharmaceutical industry for the creation of Active Pharmaceutical Ingredients (APIs) and in the agrochemical sector for manufacturing pesticides and herbicides.[1]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Cl | [2] |

| Molecular Weight | 120.62 g/mol | [2] |

| Boiling Point | 126-128 °C at 753 mmHg | |

| Density | 0.891 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.423 | |

| Synonyms | 1-Chloro-2-ethylbutane, 2-Ethylbutyl chloride | [2] |

Synthesis and Purification of this compound

The synthesis of this compound, a primary alkyl halide, is most commonly achieved through the nucleophilic substitution of a corresponding alcohol, such as 2-ethyl-1-butanol. This transformation can be effected using various chlorinating agents. A prevalent method involves the reaction of the alcohol with a hydrohalic acid, such as hydrochloric acid, often in the presence of a catalyst or under conditions that favor the formation of the alkyl halide.[4]

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) can be employed to convert the primary alcohol to the desired alkyl chloride. These methods are often preferred for their efficacy and the production of gaseous byproducts that are easily removed from the reaction mixture.

Following the synthesis, purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and any remaining reagents. Distillation is the primary method for purifying liquid organic compounds like alkyl halides.[5][6][7] The process leverages the differences in boiling points between the desired product and impurities. A simple or fractional distillation setup can be used, depending on the boiling point differences of the components in the mixture. The fraction collected within the boiling range of this compound (126-128 °C at near atmospheric pressure) will yield the purified compound.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For a pure compound, the boiling point is a characteristic physical property. The Thiele tube method is a convenient and widely used technique for the micro-determination of a liquid's boiling point.[9]

Principle of the Thiele Tube Method

A small sample of the liquid is heated in a micro test tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the liquid's boiling point is reached, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into the capillary tube at the precise moment the external pressure equals the vapor pressure of the liquid. The temperature at which the liquid enters the capillary tube is recorded as the boiling point.[9][10][11]

Step-by-Step Protocol for Boiling Point Determination using a Thiele Tube

-

Preparation: Secure a clean, dry Thiele tube to a retort stand. Fill the Thiele tube with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.

-

Sample Assembly: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

-

Capillary Insertion: Place a sealed-end capillary tube into the test tube with the open end submerged in the liquid.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The convection currents within the oil will ensure uniform heating.[8][9]

-

Observation: As the temperature increases, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. Observe the capillary tube closely. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is the boiling point of the sample. Record this temperature.

-

Confirmation: For accuracy, allow the apparatus to cool further, then reheat to repeat the determination.

Visualization of the Boiling Point Determination Workflow

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

This technical guide has provided a detailed examination of the boiling point and density of this compound, supported by robust experimental protocols for their determination. An understanding of these fundamental physicochemical properties, in conjunction with knowledge of its synthesis and purification, is paramount for the effective and safe utilization of this important chemical intermediate in research and industrial applications. The methodologies and data presented herein serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Mettler-Toledo. (2019, September 6). Measure Density with a Pycnometer [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Density Determination by Pycnometer. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from [Link]

-

Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. Retrieved from [Link]

-

3 DENSITY DETERMINATION BY PYCNOMETER. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Preparation and Purification of An Alkyl Halide: Kim Lennard C. Garbin. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

-

Measurement Canada. (2017, June 5). Specialized test procedure—Procedure for density determination. Retrieved from [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

- Google Patents. (n.d.). US5138110A - Process for the preparation of alkyl-halides.

-

University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, December 9). How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Synthesis of Alkyl Halides from Alcohols. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound in Modern Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane. Retrieved from [Link]

-

PubChem. (n.d.). Pentane, 3-(chloromethyl)-. Retrieved from [Link]

- Google Patents. (n.d.). CN114105731A - Preparation method of 2-ethyl-1-butanol.

-

Royal Society of Chemistry. (n.d.). Upgrading 1-butanol to unsaturated, carbonyl and aromatic compounds: a new synthesis approach to produce important. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methyl-1-pentanol. Retrieved from [Link]

-

Vedantu. (n.d.). NCERT Solution for Class 12 Chemistry Chapter 6 – Haloalkanes and Haloarenes. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pentane, 3-(chloromethyl)- | C6H13Cl | CID 107585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(クロロメチル)ペンタン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. How To [chem.rochester.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. researchgate.net [researchgate.net]

The Solubility of 3-(Chloromethyl)pentane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-(Chloromethyl)pentane in a variety of common organic solvents. Designed for researchers, scientists, and professionals in the field of drug development, this document delves into the core principles governing its solubility, provides qualitative and estimated quantitative data, and outlines a robust experimental protocol for precise solubility determination.

Introduction to this compound: Physicochemical Profile

This compound, an alkyl halide with the chemical formula C₆H₁₃Cl, is a vital building block in organic synthesis.[1] Its molecular structure, featuring a pentane backbone with a chloromethyl group at the third position, imparts a moderate polarity. Understanding its solubility is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Cl | [1] |

| Molecular Weight | 120.62 g/mol | [1] |

| Boiling Point | 126-128 °C | [2] |

| Density | 0.891 g/mL at 25 °C | [2] |

| Appearance | Colorless liquid | [3][4] |

| Water Solubility | Very low (practically insoluble) | [3][5] |

Solubility Profile in Organic Solvents: The "Like Dissolves Like" Principle in Action

The solubility of this compound in organic solvents is primarily governed by the principle of "like dissolves like."[6][7] The molecule possesses a polar carbon-chlorine bond, but the relatively large alkyl chain imparts significant nonpolar character. This dual nature dictates its interactions with various solvents. Generally, alkyl halides are soluble in most organic solvents because the intermolecular forces (primarily van der Waals forces) in the solute and solvent are of similar strength.[7][8][9]

While specific quantitative solubility data for this compound is not extensively available in the literature, we can infer its solubility based on structurally similar compounds such as 1-chlorohexane and 3-chloropentane.[3][6][10] For many common organic solvents, it is expected to be miscible, meaning it is soluble in all proportions.

Table of Estimated Solubility:

| Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale/Supporting Evidence |

| Hexane | C₆H₁₄ | Nonpolar | Miscible | Structurally similar to the nonpolar alkyl portion of this compound. Alkyl halides are generally soluble in nonpolar solvents like hexane.[8] |

| Toluene | C₇H₈ | Nonpolar | Miscible | Aromatic hydrocarbon, a nonpolar solvent that readily dissolves other nonpolar and moderately polar compounds. |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | 1-Chlorohexane is soluble in diethyl ether.[3] Due to structural similarities, this compound is also expected to be miscible. |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible | As a halogenated solvent, it is expected to have very similar intermolecular forces to this compound. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible | 1-Chlorohexane is soluble in ethyl acetate, suggesting similar solubility for this compound.[6] |

| Acetone | C₃H₆O | Polar Aprotic | Miscible | 2-Chlorobutane is miscible with acetone, indicating good solubility for other chloroalkanes.[4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble/Miscible | 1-Chlorohexane is soluble in ethanol.[3] The polar hydroxyl group of ethanol can interact with the polar C-Cl bond, while the ethyl group interacts with the alkyl chain. |

| Methanol | CH₃OH | Polar Protic | Soluble | Similar to ethanol, it is expected to be a good solvent for this compound. |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility data, experimental determination is essential. The isothermal shake-flask method followed by gas chromatographic analysis is a robust and widely accepted technique.[11][12][13][14]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

Sources

- 1. 2-ethyl-1-chlorobutane | CAS#:4737-41-1 | Chemsrc [chemsrc.com]

- 2. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 3. CAS 544-10-5: 1-Chlorohexane | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cas 616-20-6,3-CHLOROPENTANE | lookchem [lookchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. scielo.br [scielo.br]

A Technical Guide to the Safe Handling of 3-(Chloromethyl)pentane for Research and Development

Introduction: 3-(Chloromethyl)pentane (CAS No: 4737-41-1) is a halogenated aliphatic hydrocarbon utilized as a key reactive intermediate in the synthesis of more complex molecules.[1] Its role as a building block is particularly prominent in the development of Active Pharmaceutical Ingredients (APIs) and in the agrochemical sector for the manufacturing of crop protection agents.[1] While its utility is significant, the physicochemical properties of this compound present considerable safety challenges that necessitate a robust and nuanced understanding beyond a standard Safety Data Sheet (SDS).

This guide provides an in-depth safety framework for researchers, scientists, and drug development professionals. It moves beyond mere compliance to instill a deep, causal understanding of the hazards and the logic behind the recommended safety protocols. The core philosophy is that true laboratory safety is achieved not by memorizing rules, but by understanding the risks from first principles.

Section 1: Fundamental Properties and Hazard Profile

A thorough understanding of the inherent chemical and physical properties of a substance is the foundation of a proactive safety culture. The hazards associated with this compound stem directly from these characteristics.

Physicochemical Characteristics

The data presented below dictates the necessary precautions for handling, storage, and emergency response. The most critical parameter for routine laboratory safety is the flash point.

| Property | Value | Source(s) |

| CAS Number | 4737-41-1 | [2] |

| Molecular Formula | C₆H₁₃Cl | [1][2][3] |

| Molecular Weight | 120.62 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 126-128 °C (at 753 mmHg) | [1][3] |

| Flash Point | 19 °C / 66 °F (closed cup) | [1][3] |

| Density | 0.891 g/mL (at 25 °C) | [3] |

| Vapor Pressure | 15 mmHg (at 25 °C) | [3] |

| Synonyms | 1-Chloro-2-ethylbutane, Pentane, 3-(chloromethyl)- | [2][4] |

GHS Hazard Profile: The "Why" Behind the Warnings

This compound is classified under the Globally Harmonized System (GHS) with specific and significant hazards that must be respected.

| Hazard Class & Category | Hazard Statement | Rationale and Implications | Source(s) |

| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapour. | The flash point of 19°C is below typical ambient laboratory temperatures. This means that at room temperature, the liquid produces sufficient vapor to form an ignitable mixture with air. The presence of any ignition source (static discharge, hot plates, sparks from equipment) can lead to a fire or explosion. This is the primary and most acute risk associated with this chemical. | [2][4][5][6] |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation. | As an alkyl halide, the compound can defat the skin and cause irritation upon direct contact. Prolonged or repeated exposure can lead to dermatitis. This necessitates the use of appropriate chemical-resistant gloves. | [5][6] |

| Serious Eye Damage/Irritation, Category 2 | H319: Causes serious eye irritation. | Direct contact of liquid or high concentrations of vapor with the eyes will cause significant irritation and potential damage. This mandates the use of chemical splash goggles or a face shield. | [5][6] |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation. | The vapor is irritating to the nose, throat, and respiratory tract. Inhalation of vapors should be avoided, making work in a certified chemical fume hood essential. | [5][6] |

The GHS signal word for this chemical is "Danger" , reflecting the high flammability hazard.[4][6]

Section 2: The Hierarchy of Controls: A Risk Mitigation Framework

Effective safety management follows a "hierarchy of controls" to mitigate risk. This framework prioritizes strategies that are inherently more effective and less reliant on human behavior. The application of this hierarchy is mandatory when handling this compound.

Caption: Hierarchy of controls applied to this compound.

Causality:

-

Elimination/Substitution: Given its role as a specific reactive intermediate, elimination or substitution is often not feasible in a research context.

-

Engineering Controls: These are the most critical physical barriers. A chemical fume hood is non-negotiable to control flammable and irritating vapors.[5] Grounding and bonding of containers during large-volume transfers is essential to prevent static electricity, a common ignition source.[5][7][8]

-

Administrative Controls: These are the procedures and policies that ensure safe work. All users must be trained on the specific SOPs for this chemical before work begins.

-

PPE: This is the last line of defense. It protects the user from residual risk that cannot be eliminated by other controls.

Section 3: Standard Operating Procedures for Laboratory Use

Adherence to detailed, validated protocols is essential for mitigating the risks associated with this compound.

Engineering Controls in Practice

-

Ventilation: All manipulations, including weighing, transfers, and reactions, MUST be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This contains vapors, preventing the formation of a flammable atmosphere in the lab and protecting the user from inhalation.[5][6]

-

Ignition Source Control: Absolutely no open flames, hot plates, or non-intrinsically safe electrical equipment (e.g., stir plates, vacuum pumps) should be in the immediate vicinity of the handling area.[5] Use spark-proof tools for any container manipulations.[8]

-

Static Electricity Prevention: For transfers between metal containers exceeding 1 liter, containers must be grounded and bonded to dissipate static charge.[7][8]

Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE must be based on the specific hazards of the chemical.

| Protection Type | Specification | Rationale | Source(s) |

| Hand Protection | Nitrile or Neoprene Gloves | Provides protection against incidental splashes and skin irritation. Check manufacturer's breakthrough time data. For prolonged contact, heavier-duty gloves are required. | [7][9] |

| Eye Protection | ANSI Z87.1-compliant chemical splash goggles | Protects against splashes and irritating vapors. Standard safety glasses are insufficient. | [5][7] |

| Face Protection | Face shield (worn over goggles) | Required when there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure). | [5] |

| Body Protection | Flame-resistant laboratory coat | Protects skin from incidental contact and provides a barrier in the event of a flash fire. | [10] |

| Respiratory | NIOSH-approved air-purifying respirator with organic vapor cartridges | Required only if engineering controls fail or for emergency response. A type ABEK (EN14387) filter is recommended. Routine use indicates a failure of engineering controls that must be addressed. | [7] |

Experimental Protocol: A Step-by-Step Workflow for Safe Handling

-

Preparation:

-

Ensure the chemical fume hood is on, uncluttered, and the sash is at the proper working height.

-

Assemble all necessary glassware and equipment within the hood.

-

Verify the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Type B: dry chemical or CO₂).[5]

-

Don all required PPE as specified in Table 3.2.

-

-

Aliquotting/Transfer:

-

Before opening, allow the container to reach the ambient temperature of the fume hood to prevent pressure changes.

-

Slowly open the container, pointing the cap away from your face.

-

Perform all transfers over a secondary containment tray to catch any potential drips or spills.

-

Use only clean, dry glassware.

-

-

Reaction Setup:

-

If heating is required, use a heating mantle with a temperature controller or an oil bath. Do not use an open-flame Bunsen burner or a hot plate.

-

Ensure any reaction is properly vented, especially if gas evolution is possible.

-

-

Post-Handling:

Section 4: Emergency Response Protocols

Preparedness is key to minimizing harm in the event of an incident.

Spill Management Workflow

The response to a spill is dictated by its size and location.

Caption: Decision workflow for this compound spills.

Key Principles:

-

Personal Safety First: Do not attempt to clean a large spill without proper training and respiratory protection.[6]

-

Ignition Control: The immediate removal of all potential ignition sources is the highest priority.[5][6]

-

Containment: Prevent the spill from entering drains or waterways.[5][6]

-

Materials: Use inert, non-combustible absorbents like sand, earth, or vermiculite.[6][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

Fire Response

-

For small fires: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[5][6]

-

For large fires: Apply water spray or fog from a distance to cool containers and control the fire; solid streams of water may be ineffective and spread the flammable liquid.[6]

-

Vapor Hazard: Vapors are heavier than air and can travel a considerable distance to an ignition source and "flash back".

-

Protective Gear: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

First Aid Protocols

Immediate and correct first aid can significantly reduce the severity of an exposure. Always seek professional medical attention following any exposure.[5][6]

| Exposure Route | Protocol | Source(s) |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention. | [5][6][7] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention. | [5][7][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][6][7] |

Section 5: Storage and Waste Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][8]

-

The storage location must be a designated flammables area, away from heat, sparks, and open flames.[7]

-

Store separately from strong oxidizing agents and other incompatible materials.

-

Ensure containers are properly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Waste Management

-

All materials contaminated with this compound, including absorbent materials from spills and empty containers, must be treated as hazardous waste.

-

Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[7]

-

Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant.[5][8]

Conclusion

This compound is a valuable chemical intermediate whose utility is paired with a significant flammability hazard and moderate health risks. A safety-first mindset, grounded in a thorough understanding of its properties, is paramount. The effective implementation of the hierarchy of controls—prioritizing robust engineering controls like fume hoods and strict administrative protocols—is the only reliable method for ensuring the safety of laboratory personnel. Personal protective equipment serves as a crucial final barrier but should never be relied upon as the primary means of protection. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this compound.

References

-

ChemBK. (n.d.). This compound. Retrieved from ChemBK. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound in Modern Chemical Synthesis. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

National Center for Biotechnology Information. (n.d.). Pentane, 3-(chloromethyl)-. PubChem Compound Database. Retrieved from NIH. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Chloromethyl)heptane, 90%. Retrieved from Cole-Parmer. [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from CDC. [Link]

-

Be Atex. (2022). Risks associated with pentane. Retrieved from Be Atex. [Link]

-

Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from Hazmat School. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pentane, 3-(chloromethyl)- | C6H13Cl | CID 107585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

- 9. be-atex.com [be-atex.com]

- 10. hazmatschool.com [hazmatschool.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

The Commercial Landscape of 3-(Chloromethyl)pentane: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate world of organic synthesis, particularly within the pharmaceutical and agrochemical sectors, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. 3-(Chloromethyl)pentane (CAS No. 4737-41-1), a halogenated alkane, has emerged as a versatile and valuable intermediate. Its unique structural motif, featuring a branched pentyl chain with a reactive chloromethyl group, offers chemists a strategic tool for introducing the 2-ethylbutyl moiety into a variety of molecular scaffolds. This guide provides an in-depth technical overview of the commercial availability, synthesis, physicochemical properties, applications, and safety considerations of this compound, tailored for researchers, scientists, and professionals in drug development.

Part 1: Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers, with a significant concentration of manufacturers and distributors based in China.[1][2] It is typically offered in various purities, with research-grade options of 95% or higher being common.[3] For laboratory-scale research and development, it is commonly supplied in quantities ranging from grams to kilograms. Industrial-scale quantities are also available upon request from numerous suppliers, indicating its utility in larger-scale manufacturing processes.

When sourcing this compound, it is crucial for researchers and procurement managers to consider not only the purity but also the supplier's reliability and documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Table 1: Prominent Commercial Suppliers of this compound

| Supplier Name | Location | Purity | Notes |

| NINGBO INNO PHARMCHEM CO.,LTD. | China | ≥98% | Offers bulk supply and contract manufacturing.[1] |

| HANGZHOU LEAP CHEM CO., LTD. | China | N/A | Specialized fine chemical supplier for research and development. |

| JHECHEM CO LTD | China | ≥98% | Manufactory offering industrial grade product. |

| Sigma-Aldrich (Merck) | Global | 95% | A well-established supplier for research chemicals.[3] |

| Santa Cruz Biotechnology | Global | N/A | Supplier for research use only.[3] |

This table is not exhaustive but represents a sample of key suppliers.

Part 2: Synthesis and Manufacturing

The primary and most industrially viable route for the synthesis of this compound is the chlorination of the corresponding primary alcohol, 2-ethyl-1-butanol. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.[2][4] The reaction proceeds via a nucleophilic substitution mechanism, generally an Sₙ2 pathway, which is characteristic for the conversion of primary alcohols to alkyl halides.[5]

The use of thionyl chloride is advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.[5] The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl generated.

Experimental Protocol: Synthesis of this compound from 2-Ethyl-1-butanol

This protocol is a representative procedure based on established methods for the chlorination of primary alcohols.[4][6]

Materials:

-

2-Ethyl-1-butanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether (or another suitable inert solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 2-ethyl-1-butanol and anhydrous diethyl ether. Cool the flask in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature of the reaction mixture below 10 °C during the addition. If using pyridine, it can be added to the alcohol solution before the addition of thionyl chloride.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitoring by TLC or GC is recommended).

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Separate the organic layer.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Diagram 1: Synthetic Pathway of this compound

Caption: Synthesis of this compound from 2-ethyl-1-butanol.

Part 3: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, application in synthesis, and for the prediction of its behavior in various chemical environments.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4737-41-1 | [3] |

| Molecular Formula | C₆H₁₃Cl | [3] |

| Molecular Weight | 120.62 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 126-128 °C | [1] |

| Density | 0.891 g/mL at 25 °C | [6] |

| Flash Point | 19 °C (66 °F) | [1] |

| Refractive Index (n²⁰/D) | 1.423 | [6] |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Part 4: Applications in Organic Synthesis and Drug Development

The utility of this compound in organic synthesis stems from the reactivity of the carbon-chlorine bond. As a primary alkyl halide, it readily participates in nucleophilic substitution reactions (Sₙ2), making it an excellent alkylating agent for introducing the 2-ethylbutyl group.[1] This branched, lipophilic moiety can be strategically incorporated into molecules to modulate their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

While specific blockbuster drugs directly utilizing this compound as a starting material are not prominently documented in publicly available literature, its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules is well-recognized.[1][7][8][9][10] Its application is particularly relevant in the early stages of drug discovery and process development where the exploration of structure-activity relationships (SAR) necessitates the synthesis of diverse analogs.

The 2-ethylbutyl group introduced by this compound can serve several purposes in drug design:

-